molecular formula C15H22N2O4 B070461 (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate CAS No. 188404-33-3

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate

Cat. No. B070461
M. Wt: 294.35 g/mol
InChI Key: RPGKNZIGMYPYML-ZDUSSCGKSA-N
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Description

“(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate” is a chemical compound that is likely to have a complex structure due to the presence of multiple functional groups . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of a protecting group like Boc, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate” would be complex due to the presence of multiple functional groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate” would be influenced by its molecular structure and the presence of functional groups .

Safety And Hazards

The safety data sheet for a similar compound, N-(tert-Butoxycarbonyl)-L-alanine N’-methoxy-N’-methylamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

Future research could focus on the development of novel room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These could be used as starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGKNZIGMYPYML-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate

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